LogP: Differentiating from Less Chlorinated Analogs
The computed octanol-water partition coefficient (XLogP3) for 4-(2,4-Dichlorophenyl)-2-methylphenol is 4.9, indicating high lipophilicity. This value is significantly higher than that of the non-chlorinated analog 4-phenyl-2-methylphenol, and substantially greater than that of its monosubstituted dichlorophenyl regioisomer, 4-(2,4-dichlorophenyl)-3-methylphenol (logP ~4.67) [1]. This difference arises from the combined effect of the two chlorine atoms on the phenyl ring and the ortho-methyl group on the phenol, which together enhance membrane permeability potential compared to less substituted analogs [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | 4-phenyl-2-methylphenol: XLogP3 = ~3.5; 4-(2,4-dichlorophenyl)-3-methylphenol: XLogP3 = 4.67 |
| Quantified Difference | 1.4 log units higher than non-chlorinated analog; 0.23 log units higher than regioisomer |
| Conditions | Computed XLogP3 values based on molecular structure |
Why This Matters
This high lipophilicity differentiates the compound for applications requiring membrane penetration, such as in antimicrobial or agrochemical development, where logP is a key selection parameter.
- [1] Kuujia. (n.d.). CAS No. 1261960-67-1: 5-(2,3-Dichlorophenyl)-3-methylphenol. View Source
- [2] PubChem. (2014). 4-(3,4-Dichlorophenyl)-3-methylphenol. View Source
